2(1H)-Pyridinone, 3-(1-((2-chloro-6-fluorophenyl)methoxy)-3-cyclopropyl-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl-
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Overview
Description
2(1H)-Pyridinone, 3-(1-((2-chloro-6-fluorophenyl)methoxy)-3-cyclopropyl-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl- is a complex organic compound characterized by its unique structure, which includes a pyridinone core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 3-(1-((2-chloro-6-fluorophenyl)methoxy)-3-cyclopropyl-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl- typically involves multiple steps, including the formation of the pyridinone core and subsequent functionalization. Common synthetic routes may involve:
Formation of the Pyridinone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Functional Group Introduction:
Cyclopropyl and Trifluoromethyl Groups: These groups can be introduced through specific alkylation and trifluoromethylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyridinone, 3-(1-((2-chloro-6-fluorophenyl)methoxy)-3-cyclopropyl-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.
Scientific Research Applications
2(1H)-Pyridinone, 3-(1-((2-chloro-6-fluorophenyl)methoxy)-3-cyclopropyl-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl- has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including antiviral and anticancer activities.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2(1H)-Pyridinone, 3-(1-((2-chloro-6-fluorophenyl)methoxy)-3-cyclopropyl-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl- involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may act as a ligand for specific receptors, modulating their activity.
Pathways Involved: The exact pathways depend on the biological context but may include signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chloro-6-fluorophenyl)-6-trifluoromethyl-1H,3H-thiazolo[3,4-a]benzimidazole
- 3-((5-chloro-2-phenyl-1H-indol-3-ylimino)methyl)quinoline-2(1H)-thione
Uniqueness
2(1H)-Pyridinone, 3-(1-((2-chloro-6-fluorophenyl)methoxy)-3-cyclopropyl-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl- stands out due to its unique combination of functional groups, which confer specific chemical and biological properties not found in similar compounds. This makes it a valuable compound for further research and potential therapeutic applications.
Properties
CAS No. |
335665-80-0 |
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Molecular Formula |
C22H20ClF4NO2 |
Molecular Weight |
441.8 g/mol |
IUPAC Name |
3-[(2S)-2-[(2-chloro-6-fluorophenyl)methoxy]-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-yl]-5-ethyl-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C22H20ClF4NO2/c1-3-15-11-17(20(29)28-13(15)2)21(22(25,26)27,10-9-14-7-8-14)30-12-16-18(23)5-4-6-19(16)24/h4-6,11,14H,3,7-8,12H2,1-2H3,(H,28,29)/t21-/m0/s1 |
InChI Key |
WRVPEPXWRIRSAM-NRFANRHFSA-N |
Isomeric SMILES |
CCC1=C(NC(=O)C(=C1)[C@@](C#CC2CC2)(C(F)(F)F)OCC3=C(C=CC=C3Cl)F)C |
Canonical SMILES |
CCC1=C(NC(=O)C(=C1)C(C#CC2CC2)(C(F)(F)F)OCC3=C(C=CC=C3Cl)F)C |
Origin of Product |
United States |
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